1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid is a compound that has garnered attention due to its multifaceted applications in chemistry, biology, medicine, and industry. It consists of a piperazine ring with a methyl group at the 3-position and a prop-2-en-1-one group attached to the nitrogen atom. The trifluoroacetic acid component enhances its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one involves multiple steps. One common method starts with the alkylation of piperazine, where 3-methylpiperazine reacts with propargyl bromide in the presence of a base such as potassium carbonate, yielding 1-[(3S)-3-Methylpiperazin-1-yl]prop-2-yne. The triple bond is then hydrogenated using palladium on carbon as a catalyst to form the corresponding propene derivative. Trifluoroacetic acid is introduced to this intermediate under mild conditions to form the final product.
Industrial Production Methods
On an industrial scale, production methods optimize yield and purity. Continuous flow reactors are employed to enhance reaction efficiency and control. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and distillation ensure the compound meets industrial standards.
Chemical Reactions Analysis
1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions:
Types of Reactions
Oxidation: : The compound can be oxidized to form ketones and carboxylic acids.
Reduction: : It can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can introduce other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: : Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: : Formation of propan-2-one derivatives.
Reduction: : Formation of propan-2-ol derivatives.
Substitution: : Introduction of various alkyl or aryl groups.
Scientific Research Applications
1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid finds applications in:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Serves as a ligand in receptor binding studies.
Medicine: : Investigated for its potential as an antifungal and antibacterial agent.
Industry: : Utilized in the synthesis of polymer additives and catalysts.
Mechanism of Action
The compound interacts with molecular targets through various mechanisms. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The trifluoroacetic acid component enhances the compound's ability to penetrate cell membranes and reach its target sites, influencing cellular pathways and eliciting desired effects.
Comparison with Similar Compounds
Compared to other piperazine derivatives, 1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid stands out due to its unique combination of a piperazine ring and a prop-2-en-1-one group, which imparts distinct chemical reactivity and biological activity.
Similar Compounds
1-(2-Hydroxyethyl)piperazine
1-(3-Trifluoromethylphenyl)piperazine
1-(4-Methylphenyl)piperazine
These compounds share the piperazine core but differ in their functional groups, leading to variations in their chemical properties and applications.
There you go! Each of these sections showcases the depth and breadth of this compound
Properties
IUPAC Name |
1-[(3S)-3-methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.3C2HF3O2/c1-3-8(11)10-5-4-9-7(2)6-10;3*3-2(4,5)1(6)7/h3,7,9H,1,4-6H2,2H3;3*(H,6,7)/t7-;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAVZZZIMHOPBE-QTPLPEIMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C=C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)C=C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F9N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378489-76-8 |
Source
|
Record name | 1-[(3S)-3-methylpiperazin-1-yl]prop-2-en-1-one tris(trifluoroacetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.